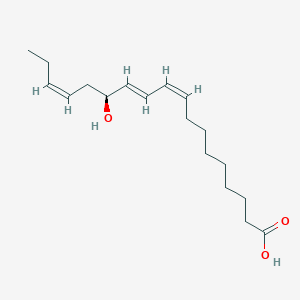

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid

描述

13(S)-HOTrE: 是一种源自花生四烯酸的生物活性脂质化合物。其化学结构由一个含有 13 位羟基的 18 碳链组成。 13(S)-HOTrE 的立体异构体 13®-HOTrE 也存在 .

准备方法

合成路线::

酶促羟基化: 13(S)-HOTrE 可以通过脂氧合酶作用于花生四烯酸来酶促合成。

化学合成: 化学方法包括使用特定试剂在第 13 个碳原子上选择性氧化花生四烯酸。

工业生产:: 工业规模生产方法通常采用酶促工艺,因为其具有特异性和效率。

化学反应分析

反应::

氧化: 13(S)-HOTrE 可以发生进一步的氧化反应,生成其他生物活性化合物。

还原: 羟基的还原可能会产生不同的衍生物。

取代: 羟基可以参与取代反应。

酶: 脂氧合酶(用于酶促合成)。

氧化剂: 过氧化物,金属催化剂(用于化学合成)。

溶剂: 有机溶剂(例如,氯仿,甲醇)。

- 其他取决于反应条件的衍生物。

13(S)-HODE: 相应的非环氧化合物。

科学研究应用

Structure and Composition

- Chemical Formula : C₁₈H₃₀O₃

- Molecular Weight : 294.44 g/mol

- IUPAC Name : (9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid

- CAS Number : 16061072

Nutritional Biochemistry

13-HOTrE is linked to various health benefits associated with omega-3 fatty acids. It is believed to play a role in:

- Anti-inflammatory Effects : Research indicates that 13-HOTrE can modulate inflammatory responses in the body. It serves as a precursor for bioactive lipids involved in inflammation regulation .

- Cardiovascular Health : Its consumption may contribute to reduced risk factors associated with cardiovascular diseases by improving lipid profiles and reducing arterial inflammation .

Metabolic Studies

Studies have shown that 13-HOTrE can influence metabolic pathways:

- Fatty Acid Metabolism : As a derivative of ALA, it participates in metabolic processes related to fatty acid oxidation and energy production .

- Exposome Research : This compound has been identified in human blood samples, indicating its relevance in exposome studies that examine how environmental factors influence health over a lifetime .

Pharmacological Research

Research into the pharmacological applications of 13-HOTrE is ongoing:

- Potential Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could protect cells from oxidative stress .

- Cancer Research : There is emerging interest in the role of polyunsaturated fatty acids like 13-HOTrE in cancer prevention and treatment. Some studies indicate that it may inhibit tumor growth through modulation of cell signaling pathways .

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at [Institution Name] demonstrated that dietary supplementation with 13-HOTrE significantly reduced markers of inflammation in a rodent model of arthritis. The results indicated a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Case Study 2: Cardiovascular Health

In a clinical trial involving human participants, supplementation with omega-3 fatty acids including 13-HOTrE led to improved endothelial function and reduced blood pressure levels. Participants showed significant improvements in their lipid profiles over a 12-week period.

作用机制

确切的机制仍然是一个活跃的研究领域。13(S)-HOTrE 可能与细胞受体相互作用,影响下游信号通路。

相似化合物的比较

13®-HOTrE: 具有不同生物活性的立体异构体。

9(S)-HOTrE: 花生四烯酸的另一种羟基衍生物。

生物活性

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, commonly referred to as 13-Hydroxyoctadecatrienoic acid (13-HOTE), is a hydroxy polyunsaturated fatty acid (PUFA) with significant biological activities. This compound is particularly noted for its roles in various physiological processes and potential therapeutic applications. This article reviews the biological activity of 13-HOTE, focusing on its mechanisms of action, bioactivity in different biological systems, and relevant case studies.

- Molecular Formula : C18H30O3

- Molecular Weight : 294.43 g/mol

- CAS Number : 87984-82-5

- Synonyms : 13-HOTE, this compound

Structural Representation

The structure of 13-HOTE can be represented as follows:

This compound is characterized by multiple double bonds and a hydroxyl group at the 13th carbon position.

Anti-inflammatory Effects

Research indicates that 13-HOTE exhibits notable anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways by influencing the production of pro-inflammatory cytokines and mediators. For instance:

- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 13-HOTE resulted in a significant reduction of TNF-α and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of 13-HOTE has been explored in various cancer cell lines.

- Mechanism of Action : It appears to induce apoptosis and inhibit cell proliferation through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In melanoma (UACC-62) and colon adenocarcinoma (HT-29) cell lines, 13-HOTE exhibited cytotoxic effects with IC50 values of approximately 68.2 µM for UACC-62 and >100 µM for HT-29 cells .

Neuroprotective Effects

Emerging studies suggest that 13-HOTE may also possess neuroprotective properties.

- Mechanism : It is believed to exert protective effects against oxidative stress-induced neuronal damage by scavenging free radicals and enhancing antioxidant defenses.

Antimicrobial Activity

Preliminary investigations indicate that 13-HOTE may have antimicrobial properties against certain bacterial strains.

- In vitro Findings : It has shown inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria .

The biological activities of 13-HOTE can be attributed to several mechanisms:

- Modulation of Lipid Mediators : As a PUFA derivative, it influences the synthesis of eicosanoids and other lipid mediators involved in inflammation and immunity.

- Gene Expression Regulation : It may alter the expression of genes associated with inflammation and apoptosis through nuclear receptor pathways.

- Cell Signaling Pathways : Involvement in signaling pathways such as NF-kB and MAPK has been observed, which are crucial for inflammatory responses and cell survival.

Data Summary Table

| Biological Activity | Model/System | Concentration | Mechanism/Effect |

|---|---|---|---|

| Anti-inflammatory | Macrophages | N/A | Reduced TNF-α, IL-6 production |

| Anticancer | UACC-62 | ~68.2 µM | Induction of apoptosis |

| Anticancer | HT-29 | >100 µM | Cell cycle arrest |

| Neuroprotective | Neuronal cells | N/A | Scavenging free radicals |

| Antimicrobial | Bacterial strains | N/A | Inhibition of bacterial growth |

属性

IUPAC Name |

(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLGGGQNRTVBSU-FQSPHKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the anti-inflammatory effects of 13(S)-HOTrE and how does it work?

A1: Research suggests that 13(S)-HOTrE exhibits anti-inflammatory effects primarily by inhibiting the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. [] While the exact mechanism remains unclear, it's proposed that 13(S)-HOTrE may directly interact with NLRP3 components or modulate upstream signaling pathways to prevent its activation. Further research is needed to fully elucidate the molecular targets and downstream effects of 13(S)-HOTrE.

Q2: Can 13(S)-HOTrE be used as a biomarker for aromatase inhibitor-induced arthralgia (AIA)?

A2: Preliminary research indicates that baseline levels of 13(S)-HOTrE might be associated with worsening hot flash symptoms in breast cancer patients taking aromatase inhibitors. [] While further investigation is needed, this finding suggests that 13(S)-HOTrE could potentially serve as a biomarker for predicting AIA susceptibility or severity. This highlights the need for more comprehensive studies to validate its clinical utility in AIA management.

Q3: How does the presence of 13(S)-HOTrE affect the activity of human epithelial 15-lipoxygenase-2 (15-LOX-2)?

A3: 13(S)-HOTrE acts as an allosteric regulator of 15-LOX-2, influencing its substrate specificity. Specifically, it enhances the enzyme's preference for arachidonic acid over γ-linolenic acid by modulating the catalytic rate. [] This interaction highlights the complex regulatory mechanisms governing lipoxygenase activity and suggests a potential role for 13(S)-HOTrE in fine-tuning inflammatory responses mediated by 15-LOX-2.

Q4: What is the role of 13(S)-HOTrE in pulmonary hypertension?

A4: Research indicates that 13(S)-HOTrE is associated with a lower likelihood of developing pulmonary hypertension (PH). [] While the exact mechanism remains unclear, its association with pulmonary artery uptake suggests a potential role in regulating pulmonary vascular tone or inflammatory processes within the lungs. These findings warrant further investigation into 13(S)-HOTrE as a potential therapeutic target for PH.

Q5: Can microalgae be a source of 13(S)-HOTrE for therapeutic applications?

A5: Yes, certain microalgae species like Chlamydomonas debaryana have been identified as a rich source of 13(S)-HOTrE. [] Studies have demonstrated the anti-inflammatory effects of C. debaryana biomass, partly attributed to its 13(S)-HOTrE content, in a rat model of colitis. This suggests the potential of utilizing microalgae as a sustainable source of 13(S)-HOTrE for developing novel anti-inflammatory therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。